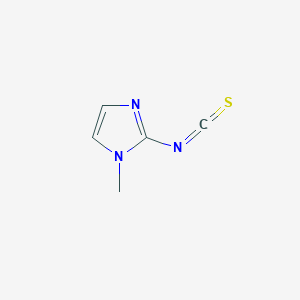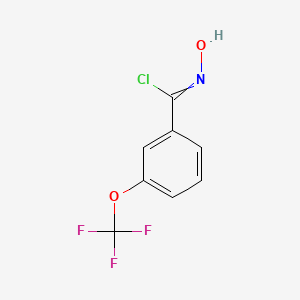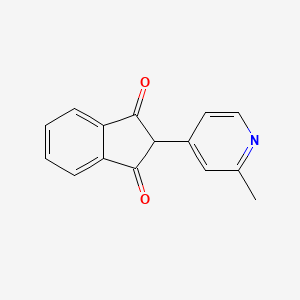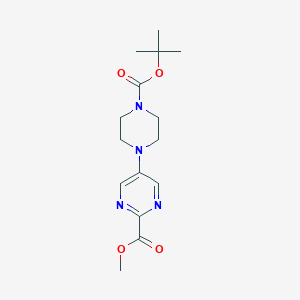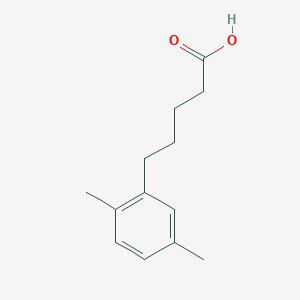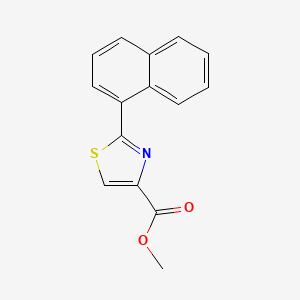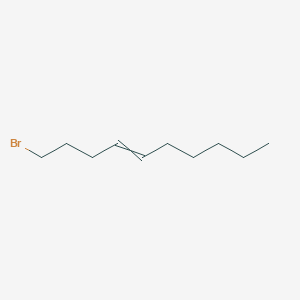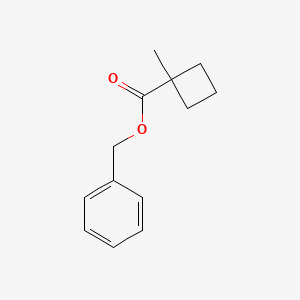
Benzyl 1-Methylcyclobutanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 1-Methylcyclobutanecarboxylate is an organic compound with the molecular formula C13H16O2 It is a derivative of cyclobutanecarboxylate, where a benzyl group is attached to the carboxylate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-Methylcyclobutanecarboxylate typically involves the esterification of 1-methylcyclobutanecarboxylic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product .
化学反应分析
Types of Reactions
Benzyl 1-Methylcyclobutanecarboxylate can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl carbon is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like halides, cyanides, and amines.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学研究应用
Benzyl 1-Methylcyclobutanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
作用机制
The mechanism of action of Benzyl 1-Methylcyclobutanecarboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Benzyl Benzoate: Similar in structure but with a benzoate group instead of a cyclobutanecarboxylate group.
Benzyl Alcohol: Lacks the ester functionality present in Benzyl 1-Methylcyclobutanecarboxylate.
Methyl Cyclobutanecarboxylate: Similar but without the benzyl group.
Uniqueness
This compound is unique due to the presence of both a benzyl group and a cyclobutanecarboxylate moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and industry .
属性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC 名称 |
benzyl 1-methylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H16O2/c1-13(8-5-9-13)12(14)15-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3 |
InChI 键 |
AGOMMHNFCJBJSW-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC1)C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


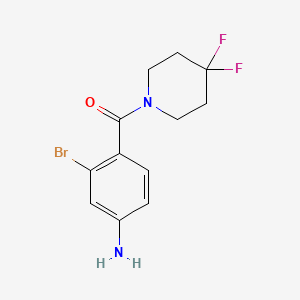
![6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde](/img/structure/B13684091.png)

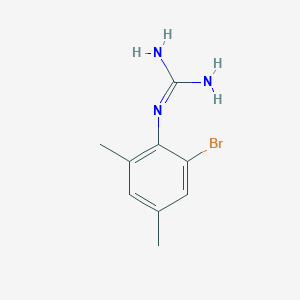
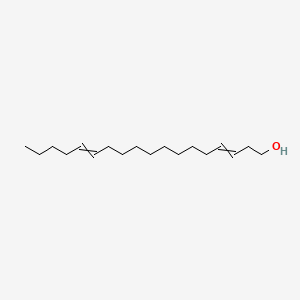
![Methyl 1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-b]pyrrole-3-carboxylate](/img/structure/B13684105.png)
